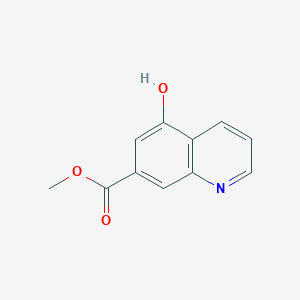

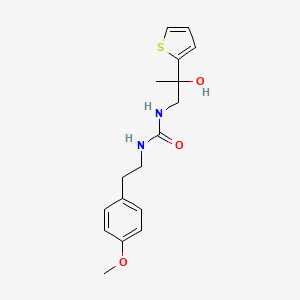

Methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

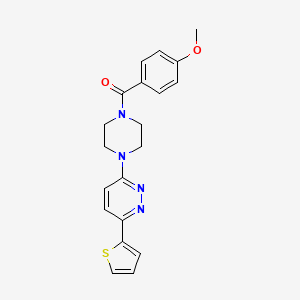

“Methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The compound also seems to have methoxy and carboxylate groups, which can significantly influence its chemical behavior .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods, including cyclization and multicomponent reactions . The exact method would depend on the specific structure and functional groups present in the target molecule .Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, they can undergo C-2 arylation through directed transition metal-catalyzed sp3 C-H activation . The exact reactions this compound can undergo would depend on its specific structure .Scientific Research Applications

Analgesic Activity and Binding Affinity

Piperidine derivatives have been synthesized and evaluated for their analgesic activity. For instance, aromatic carboxylic esters of 1-methyl-4-piperidinol showed significant analgesic activity, with certain derivatives nearly twice as active as codeine in analgesic assays. These compounds were also studied for their potential lack of morphine-like physical dependence liability, highlighting their importance in developing new analgesics with reduced side effects (Waters, 1978).

Corrosion Inhibition

Piperidine derivatives have shown promise in corrosion inhibition studies, demonstrating their potential in protecting metals from corrosion. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties on iron surfaces, offering insights into their application in materials science (Kaya et al., 2016).

Medicinal Chemistry and Synthesis

Research on piperidine derivatives includes their use in synthesizing compounds with potential medicinal applications. For example, studies on the synthesis of oxindoles via palladium-catalyzed C-H functionalization using piperidine derivatives as intermediates highlight their utility in creating biologically active molecules (Magano et al., 2014).

Antitumor Activity

The antitumor activity of certain piperidine derivatives has been explored, demonstrating their potential in cancer research. For instance, derivatives synthesized from ferrocenyl compounds showed promising results in in vivo studies, which could lead to new treatments for cancer (Simenel et al., 2008).

Enantioselective Catalysis

Piperidine derivatives have been used in enantioselective catalysis to produce chiral molecules, which are crucial in pharmaceutical synthesis. Research into the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts underscores the role of piperidine derivatives in creating enantiomerically pure compounds (Wang et al., 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

methyl 4-[[(3,5-dimethoxybenzoyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-22-14-8-13(9-15(10-14)23-2)16(20)18-11-12-4-6-19(7-5-12)17(21)24-3/h8-10,12H,4-7,11H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSBVMHWQBMTCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

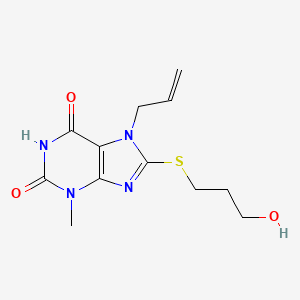

![Allyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2697561.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2697563.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2697568.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/no-structure.png)

![6-[2-(3,4-Dimethoxyphenyl)ethylamino]hexane-1,2,3,4,5-pentol](/img/structure/B2697575.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2697576.png)